molecular formula C25H30N2O2 B2510872 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 868212-93-5

1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol

Cat. No.: B2510872
CAS No.: 868212-93-5
M. Wt: 390.527
InChI Key: GAWOOJFMODZAJI-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol is a complex organic compound that features a piperazine ring substituted with a dimethylphenyl group and a naphthalenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 3,4-dimethylphenylpiperazine with a naphthalen-2-yloxypropane derivative under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it might inhibit an enzyme involved in inflammation or modulate a receptor involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(3,4-dimethylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-19-7-9-23(15-20(19)2)27-13-11-26(12-14-27)17-24(28)18-29-25-10-8-21-5-3-4-6-22(21)16-25/h3-10,15-16,24,28H,11-14,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWOOJFMODZAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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